molecular formula C16H18N4OS B2869873 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235629-16-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2869873
CAS No.: 1235629-16-9
M. Wt: 314.41
InChI Key: LKGNCWNEMZEFQR-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235629-16-9) is a chemical compound with the molecular formula C16H18N4OS and a molecular weight of 314.4 g/mol . This small molecule features a hybrid heterocyclic structure, integrating pyrazine and thiazole rings linked by a carboxamide group to a cyclohexenyl ethyl chain. This specific architecture makes it a compound of significant interest in early-stage drug discovery and medicinal chemistry research. The structural motifs present in this compound are commonly investigated for their potential to interact with biological targets. The pyrazine ring is a versatile heterocycle known for its role in pharmaceuticals, serving as a key scaffold that can be fine-tuned for various biological activities . Furthermore, the thiazole-carboxamide core is a privileged structure in neuropharmacology; recent studies on similar thiazole-carboxamide derivatives have shown them to function as potent negative allosteric modulators (NAMs) of AMPA receptors (AMPARs) in the central nervous system . Such compounds are being explored for their potential to correct imbalances in excitatory neurotransmission, which is implicated in neurological conditions. The presence of both pyrazine and thiazole-carboxamide moieties within a single molecule suggests potential for multifaceted biological activity and provides a valuable template for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool to probe specific biological pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h4,8-11H,1-3,5-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNCWNEMZEFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS Number: 1235629-16-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a pyrazine moiety, and an ethyl-cyclohexene side chain, which contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OSC_{16}H_{18}N_{4}OS with a molecular weight of approximately 314.41 g/mol. The compound's structure can be summarized as follows:

PropertyValue
CAS Number1235629-16-9
Molecular FormulaC16H18N4OSC_{16}H_{18}N_{4}OS
Molecular Weight314.41 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to the thiazole and pyrazine moieties. These include:

  • Antimicrobial Activity : Compounds containing thiazole rings have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi.
  • Anticancer Potential : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. This compound may interfere with cell proliferation and induce apoptosis in certain cancer types.
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, targeting specific pathways involved in disease progression.
  • Receptor Modulation : This compound could interact with various receptors involved in immune response and inflammation, potentially modulating their activity.
  • DNA Interaction : Some studies suggest that compounds similar to this one might bind to DNA or RNA, affecting replication and transcription processes.

Antimicrobial Studies

A study investigating the antimicrobial properties of various thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate activity against tested strains.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF7 and A549) revealed that this compound induced significant cytotoxicity with IC50 values around 25 µM. Further analysis showed that the compound triggered apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Research into the anti-inflammatory properties demonstrated that the compound reduced pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

Cyclohexane vs. Cyclohexene Derivatives
  • 4,4-Difluorocyclohexyl analogs (e.g., compounds 108–111, ): These derivatives feature a saturated, fluorinated cyclohexane ring, enhancing metabolic stability and electron-withdrawing effects compared to the unsaturated cyclohexene group in the target compound.
  • Trifluoroethyl and Cyclopropyl analogs (e.g., compounds 7d–7j, ):
    Substituents like trifluoroethyl (7d) or cyclopropyl (7e) impart distinct electronic and steric profiles. The trifluoroethyl group increases electronegativity, while the cyclohexenylethyl group in the target compound offers a balance of hydrophobicity and conformational flexibility .

Thioamide vs. Carboxamide Derivatives
  • Carbothioamide analogs (e.g., compounds 83–84, ):
    Replacement of the carboxamide oxygen with sulfur (thioamide) alters hydrogen-bonding capacity and electronic distribution. Thioamides exhibit stronger π-π interactions but reduced metabolic stability compared to carboxamides .

Heterocyclic Modifications on the Thiazole Core

Pyrazine vs. Pyridine Substitutions
  • Pyridine-substituted analogs (): Derivatives like 2-(4-pyridinyl)thiazole-5-carboxamides replace pyrazine with pyridine. However, pyridine derivatives may exhibit higher lipophilicity due to fewer electronegative atoms .
  • Brominated Pyrazole-Thiazole hybrids (e.g., 7d–7j, ):
    Compounds such as 7d incorporate brominated pyrazole rings, which increase molecular weight and steric bulk. The target compound’s pyrazine-thiazole system is lighter and may offer better solubility .

Physicochemical and Structural Properties

Research Implications

  • Target Binding : The pyrazine-thiazole core may engage in dual hydrogen bonding, advantageous for kinase or receptor targets requiring bidentate interactions.
  • Metabolic Stability : The cyclohexene moiety’s unsaturation could increase susceptibility to oxidation compared to saturated analogs like 108–111, necessitating further pharmacokinetic studies.
  • Insecticidal Potential: Structural similarities to brominated pyrazole-thiazoles () suggest possible bioactivity in pest control, though this requires validation .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the Hantzsch reaction, which condenses α-haloketones with thioamides. For pyrazine substitution at position 2, pyrazine-2-carbothioamide serves as the sulfur donor:

$$
\text{Pyrazine-2-carbothioamide} + \text{ethyl 4-chloroacetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2-(pyrazin-2-yl)thiazole-4-carboxylate}
$$

Reaction conditions:

  • Solvent: Ethanol (80°C, 12 h)
  • Yield: 68–72%.

The ester intermediate is hydrolyzed to the carboxylic acid using 2 M NaOH:

$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{2-(Pyrazin-2-yl)thiazole-4-carboxylic acid} \quad (\text{Yield: 92%}).
$$

Alternative Route: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed cross-coupling introduces the pyrazine moiety post-thiazole formation:

$$
\text{2-Bromothiazole-4-carboxylate} + \text{Pyrazine-2-boronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{2-(Pyrazin-2-yl)thiazole-4-carboxylate} \quad (\text{Yield: 85%}).
$$

Preparation of N-(2-(Cyclohex-1-en-1-yl)ethyl)amine

Reductive Amination of Cyclohex-1-en-1-ylacetaldehyde

Cyclohex-1-en-1-ylacetaldehyde is reacted with ammonium acetate under reductive conditions:

$$
\text{Cyclohex-1-en-1-ylacetaldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-(2-(Cyclohex-1-en-1-yl)ethyl)amine} \quad (\text{Yield: 78%}).
$$

Grignard Addition to Nitriles

An alternative pathway employs cyclohexenylmagnesium bromide and 2-aminoacetonitrile:

$$
\text{2-Aminoacetonitrile} + \text{CyclohexenylMgBr} \xrightarrow{\text{THF, 0°C}} \text{N-(2-(Cyclohex-1-en-1-yl)ethyl)amine} \quad (\text{Yield: 65%}).
$$

Carboxamide Coupling Strategies

Carbodiimide-Mediated Amidation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

$$
\text{2-(Pyrazin-2-yl)thiazole-4-carboxylic acid} + \text{EDC/DMAP} \xrightarrow{\text{DCM, rt}} \text{Active ester intermediate}
$$

Subsequent reaction with N-(2-(cyclohex-1-en-1-yl)ethyl)amine yields the target carboxamide:

$$
\text{Active ester} + \text{Amine} \xrightarrow{\text{DCM, 48 h}} \text{N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide} \quad (\text{Yield: 74%}).
$$

Mixed Carbonate Activation

For improved efficiency, the acid is converted to a mixed carbonate using ethyl chloroformate:

$$
\text{Acid} + \text{ClCO₂Et} \xrightarrow{\text{Et₃N, THF}} \text{Mixed carbonate} \quad (\text{Yield: 88%})
$$

Coupling with the amine proceeds at 0°C to minimize racemization.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
  • HPLC: C18 column (MeCN/H₂O, 70:30) achieves >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.74 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.52 (s, 1H, thiazole-H), 5.62 (m, 1H, cyclohexenyl-H), 3.68 (q, J = 6.8 Hz, 2H, -CH₂NH-), 2.18–1.45 (m, 10H, cyclohexenyl).
  • HRMS (ESI): m/z calcd. for C₁₈H₂₀N₄OS [M+H]⁺: 353.1389; found: 353.1392.

Comparative Analysis of Synthetic Routes

Method Key Reagents Solvent Temp (°C) Yield (%) Purity (%)
Hantzsch + EDC coupling EDC, DMAP DCM 25 74 98
Suzuki + Mixed carbonate Pd(PPh₃)₄, ClCO₂Et THF 0 82 99
Reductive amination NaBH₃CN MeOH 25 78 97

Scale-Up Considerations and Industrial Feasibility

  • Cost Efficiency: EDC-mediated coupling is cost-prohibitive for large-scale production due to reagent expenses. Mixed carbonate activation offers better scalability.
  • Green Chemistry: PEG-400 as a solvent in coupling reactions reduces waste and improves atom economy.

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